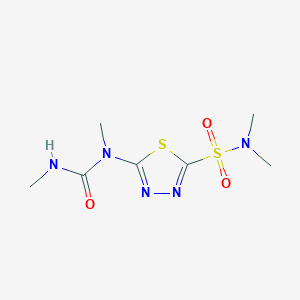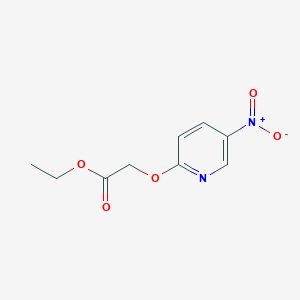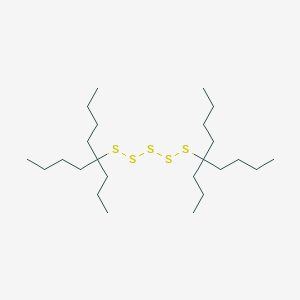
3-Fluorohept-5-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluorohept-5-en-2-one is an organic compound characterized by the presence of a fluorine atom attached to the third carbon of a hept-5-en-2-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorohept-5-en-2-one can be achieved through several methods. One common approach involves the fluorination of hept-5-en-2-one using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluorohept-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-Fluorohept-5-en-2-one has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a precursor for pharmaceuticals with improved bioavailability and metabolic stability.
Industry: It is utilized in the development of agrochemicals and specialty materials.
Mécanisme D'action
The mechanism by which 3-Fluorohept-5-en-2-one exerts its effects involves interactions with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chlorohept-5-en-2-one: Similar in structure but with a chlorine atom instead of fluorine.
3-Bromohept-5-en-2-one: Contains a bromine atom, offering different reactivity and properties.
Hept-5-en-2-one: The non-fluorinated parent compound.
Uniqueness
3-Fluorohept-5-en-2-one is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and lipophilicity. These characteristics make it valuable in various applications, particularly in medicinal chemistry where fluorine substitution can enhance drug efficacy and metabolic stability.
Propriétés
Formule moléculaire |
C7H11FO |
|---|---|
Poids moléculaire |
130.16 g/mol |
Nom IUPAC |
3-fluorohept-5-en-2-one |
InChI |
InChI=1S/C7H11FO/c1-3-4-5-7(8)6(2)9/h3-4,7H,5H2,1-2H3 |
Clé InChI |
HRMWMEIHCSIWKY-UHFFFAOYSA-N |
SMILES canonique |
CC=CCC(C(=O)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[6-(2-Ethoxy-2-oxoacetyl)-1,3-benzodioxol-5-yl] 2,2-dimethylpropanoate](/img/structure/B13833276.png)
![tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13833279.png)









